1,2,4,5-Tetrabromo-3-(bromomethyl)-6-methylbenzene
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Overview
Description
1,2,4,5-Tetrabromo-3-(bromomethyl)-6-methylbenzene is a brominated aromatic compound with the molecular formula C8H5Br5. This compound is characterized by the presence of multiple bromine atoms attached to a benzene ring, along with a bromomethyl and a methyl group. It is used in various chemical research and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4,5-Tetrabromo-3-(bromomethyl)-6-methylbenzene can be synthesized through a multi-step bromination process. The starting material, 1,2,4,5-tetrabromobenzene, undergoes bromomethylation in the presence of formaldehyde and hydrobromic acid. The reaction conditions typically involve:
Temperature: Controlled to avoid decomposition.
Catalysts: Lewis acids like aluminum bromide may be used to facilitate the reaction.
Solvents: Non-polar solvents such as chloroform or carbon tetrachloride are often employed.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1,2,4,5-Tetrabromo-3-(bromomethyl)-6-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles like amines or thiols.
Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like zinc and hydrochloric acid.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), and mild heating.
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Zinc, hydrochloric acid, and ethanol as a solvent.
Major Products:
Substitution: Derivatives with different functional groups replacing bromine.
Oxidation: Carboxylic acids.
Reduction: De-brominated benzene derivatives.
Scientific Research Applications
1,2,4,5-Tetrabromo-3-(bromomethyl)-6-methylbenzene is utilized in various scientific research fields:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Employed in the production of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism by which 1,2,4,5-tetrabromo-3-(bromomethyl)-6-methylbenzene exerts its effects involves:
Molecular Targets: Interaction with cellular proteins and enzymes, potentially inhibiting their function.
Pathways Involved: Disruption of cellular processes like DNA replication and protein synthesis, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
- 1,2,4,5-Tetrabromo-3-(bromomethyl)-6-chlorobenzene
- 1,2,4,5-Tetrabromo-3-(bromomethyl)-6-methoxybenzene
- 1,2,4,5-Tetrabromo-3-(bromomethyl)-6-ethoxybenzene
Uniqueness: 1,2,4,5-Tetrabromo-3-(bromomethyl)-6-methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of a methyl group instead of other substituents like chlorine or methoxy groups can significantly alter its physical and chemical properties, making it suitable for specific applications.
Properties
CAS No. |
66217-03-6 |
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Molecular Formula |
C8H5Br5 |
Molecular Weight |
500.64 g/mol |
IUPAC Name |
1,2,4,5-tetrabromo-3-(bromomethyl)-6-methylbenzene |
InChI |
InChI=1S/C8H5Br5/c1-3-5(10)7(12)4(2-9)8(13)6(3)11/h2H2,1H3 |
InChI Key |
VFGNOMLRBJYUMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)Br)CBr)Br)Br |
Origin of Product |
United States |
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